1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Overview

Description

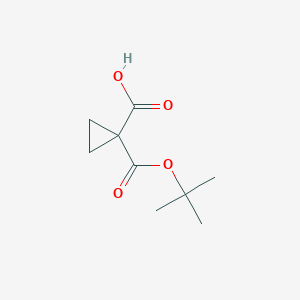

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O4. It is known for its use in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a cyclopropane ring, which is a three-membered carbon ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the cyclopropanation and protection steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, allowing for further functionalization.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the carboxylic acid for further functionalization .

Comparison with Similar Compounds

- 1-(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid

- 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

Uniqueness: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of strained ring systems and other complex organic structures .

Biological Activity

Overview

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid, also known as Boc-cyclopropanecarboxylic acid, is a chemical compound with significant implications in organic synthesis, particularly in the preparation of amino acids and peptides. Its structure features a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in biochemical reactions.

- Molecular Formula : C9H14O4

- CAS Number : 1268842-79-0

- Structure : The compound contains a cyclopropane moiety, which contributes to its unique reactivity and utility in synthetic applications.

This compound primarily functions as a protecting group for amines during peptide synthesis. This protection prevents unwanted reactions, allowing for selective modifications of amino acids. The Boc group can be removed under acidic conditions, facilitating further functionalization of the amino acids.

Target of Action

The compound acts on various enzymes involved in peptide bond formation and amino acid metabolism, influencing the overall stability and biological activity of synthesized peptides.

Biochemical Pathways

The introduction of Boc-protected amino acids into peptides affects their biochemical properties, including:

- Stability : Enhances resistance to enzymatic degradation.

- Solubility : Modifies solubility profiles, impacting bioavailability.

- Cellular Effects : Alters cell signaling pathways by modulating free amino group availability.

Pharmacokinetics

As a synthetic compound, the bioavailability of this compound is influenced by:

- Reaction Conditions : Temperature, solvent choice, and pH can affect its stability and reactivity.

- Presence of Other Compounds : Interactions with other reactants can modify its pharmacokinetic properties.

Biological Activity

This compound has been studied for its potential biological activities:

Inhibitory Effects

Research indicates that derivatives of this compound can inhibit specific enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. Inhibitors derived from cyclopropane carboxylic acids have shown promise as adjuvants in treating infections caused by resistant pathogens .

Case Studies

- Enzyme Interaction : Studies have demonstrated that Boc-protected derivatives can effectively bind to active sites of target enzymes, leading to competitive inhibition. For example, UPAR415, a derivative of cyclopropane carboxylic acid, was shown to interfere with OASS-A activity, suggesting potential therapeutic applications in metabolic disorders .

- Peptide Synthesis : The use of this compound in peptide synthesis has been documented to enhance yields and purity of complex peptides due to its selective protection mechanism.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid | Larger ring structure; different steric effects |

| 1-(Tert-butoxycarbonyl)amino-cyclopropanecarboxylic acid | Incorporates an amino group; alters reactivity |

Q & A

Q. Basic: What are the standard synthetic routes for 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclopropanation reactions or multi-step protection strategies. A common method involves:

- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) group to a cyclopropane precursor using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

- Step 2 : Carboxylic acid functionalization via hydrolysis of esters or nitriles under acidic/basic conditions.

Critical parameters include: - Temperature : Excess heat (>60°C) may degrade the Boc group.

- Solvent : Polar aprotic solvents (e.g., THF) improve Boc stability.

- Catalysts : CuCl₂·2H₂O accelerates cyclopropane ring formation in some protocols .

Yields range from 70–95% depending on purity of intermediates.

Q. Advanced: How does the Boc group influence the steric and electronic properties of cyclopropanecarboxylic acid derivatives in drug design?

Answer:

The Boc group serves dual roles:

- Steric shielding : Its bulky tert-butyl moiety protects reactive sites (e.g., amines) during multi-step syntheses, reducing side reactions .

- Electronic modulation : The electron-withdrawing carbonyl group stabilizes adjacent carbocations, facilitating ring-opening reactions in cyclopropane-based prodrugs.

In enzyme inhibitor design, the Boc group’s steric hindrance can alter binding kinetics by up to 3-fold compared to unprotected analogs .

Q. Basic: What are the recommended storage conditions to ensure stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Humidity : Maintain <30% relative humidity; desiccants like silica gel are recommended.

- Light : Protect from UV exposure to avoid photodegradation.

Stability studies suggest a shelf life of >12 months under these conditions .

Q. Advanced: Which analytical techniques are most effective for characterizing structural purity?

Answer:

Q. Advanced: How should researchers address contradictions in reported physical properties (e.g., melting point)?

Answer:

Discrepancies in literature data (e.g., undefined melting points ) require:

- Reproducibility testing : Validate measurements using differential scanning calorimetry (DSC) under controlled heating rates.

- Crystallization studies : Recrystallize from solvents (e.g., ethyl acetate/hexane) to isolate polymorphs.

- Cross-lab collaboration : Compare results with independent labs to rule out instrumentation bias.

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate : Used in synthesizing protease inhibitors and kinase modulators, particularly for neurological targets .

- Prodrug development : The Boc group enhances bioavailability by masking polar carboxylic acids, improving blood-brain barrier penetration .

Q. Advanced: What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine particles .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. Advanced: How does substituting the cyclopropane ring with fluorinated groups (e.g., difluoromethyl) alter reactivity?

Answer:

Fluorinated analogs (e.g., 2-(difluoromethyl) derivatives) exhibit:

- Enhanced metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.

- Increased lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .

However, steric effects from fluorine can reduce catalytic turnover in enzyme assays by 20–40% .

Q. Basic: How can researchers mitigate impurities from incomplete Boc deprotection?

Answer:

- Acid selection : Use TFA (trifluoroacetic acid) instead of HCl for milder deprotection, minimizing cyclopropane ring opening .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

- Purification : Silica gel chromatography with gradient elution (5–20% MeOH in DCM) removes residual Boc-protected species .

Q. Advanced: What strategies validate the biological activity of derivatives in vitro?

Answer:

- Enzyme assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., FRET peptides) .

- Cell viability : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays (48-hour exposure).

- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXAHDYGFYONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.